molecular formula C21H18FNO4 B11234407 Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Cat. No.: B11234407
M. Wt: 367.4 g/mol
InChI Key: SJQVIUUSIVLXKF-UHFFFAOYSA-N
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Description

Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate is a complex organic compound that features a furan ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate
  • Methyl 4-({3-[5-(4-bromophenyl)furan-2-yl]propanoyl}amino)benzoate
  • Methyl 4-({3-[5-(4-methylphenyl)furan-2-yl]propanoyl}amino)benzoate

Uniqueness

Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzoate

InChI

InChI=1S/C21H18FNO4/c1-26-21(25)15-4-8-17(9-5-15)23-20(24)13-11-18-10-12-19(27-18)14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,23,24)

InChI Key

SJQVIUUSIVLXKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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